Methyl 5-bromo-3-cyano-2-nitrobenzoate
Overview
Description
Methyl 5-bromo-3-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-cyano-2-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The cyano group can be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-cyano-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 5-bromo-3-cyano-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-cyano-2-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the cyano group can act as an electrophile, and the bromine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-5-cyano-2-nitrobenzoate
- Methyl 5-bromo-2-cyano-3-nitrobenzoate
Uniqueness
Methyl 5-bromo-3-cyano-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, cyano, and nitro groups in the same molecule allows for versatile chemical transformations and interactions in various research fields.
Properties
IUPAC Name |
methyl 5-bromo-3-cyano-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)7-3-6(10)2-5(4-11)8(7)12(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFDXWSUDJXANV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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